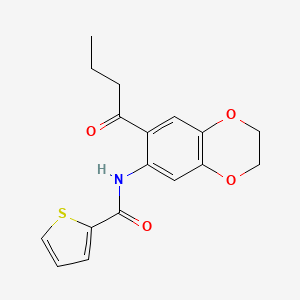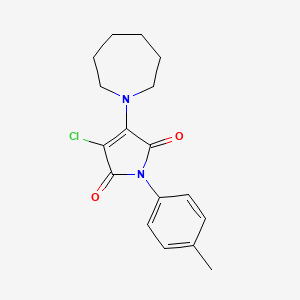![molecular formula C19H20N6O3S B5575104 N-benzyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5575104.png)
N-benzyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide is a useful research compound. Its molecular formula is C19H20N6O3S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.13175969 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Synthesis
N-benzyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide has been involved in studies related to the discovery of novel compounds with potential therapeutic applications. For example, Zhou et al. (2008) described the synthesis of a compound with a similar structure, highlighting its potential as an orally active histone deacetylase inhibitor with significant antitumor activity in vivo, marking it as a promising anticancer drug (Zhou et al., 2008).
Structural and Spectroscopic Analysis
Mansour and Ghani (2013) conducted comprehensive theoretical and experimental structural studies on a compound with a similar framework, employing techniques like FTIR, NMR, UV-Vis, and MS, alongside DFT/B3LYP and HF methods for optimized molecular structure and vibrational frequencies analysis. This research contributes to understanding the stability, electronic structures, and structure-activity relationships of such compounds (Mansour & Ghani, 2013).
Chemical Reactivity and Applications
Katoh et al. (1996) explored the chemical reactivity of a related N-hydroxyamide-containing heterocycle, demonstrating its utility as a new benzyloxycarbonylating agent. This study showcases the compound's potential in synthetic organic chemistry, particularly in amine protection during peptide synthesis (Katoh et al., 1996).
Analytical and Environmental Applications
Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds with a similar structure to this compound. This study highlights the analytical applications of such compounds in quality control and environmental monitoring (Ye et al., 2012).
Advanced Material Development
Research has also extended into the development of advanced materials utilizing compounds with similar structures. For instance, Saxena et al. (2005) synthesized a series of polyamides and poly(amide-imide)s by polycondensation of aromatic diamines with aromatic dicarboxylic acids and bis(carboxyphthalimide)s, indicating the potential use of such compounds in the creation of high-performance polymers with desirable thermal and solubility properties (Saxena et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
1-[benzyl(pyridin-2-yl)sulfamoyl]-3-(4,6-dimethylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c1-14-12-15(2)22-18(21-14)23-19(26)24-29(27,28)25(17-10-6-7-11-20-17)13-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H2,21,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYAODUVGPKLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B5575027.png)

![N-[(1R,2R)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5575035.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5575043.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-ethyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5575044.png)
![[(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5575052.png)
![N-[3-(cyclopentyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5575060.png)
![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5575072.png)
![2-fluorophenyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B5575076.png)


![2-(dimethylamino)-2-(2-fluorophenyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B5575095.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5575096.png)
![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5575099.png)
